Acetylcarnitine arginyl amide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetylcarnitine arginyl amide is able to stimulate neurite outgrowth in a manner similar to that elicited by nerve growth factor (NGF). Neurite induction by this molecule requires de novo mRNA synthesis and is independent of the action of several common trophic factors.

Aplicaciones Científicas De Investigación

Mitochondrial Function in Aging Acetylcarnitine has been shown to have beneficial effects in elderly animals and humans, particularly in restoring mitochondrial content and function. This effect is dose-dependent and observable even after short-term therapy. Acetylcarnitine seems to specifically increase mitochondrial gene expression and protein synthesis, leading to improved mitochondrial function in aged rat hearts (Rosca, Lemieux, & Hoppel, 2009).

Inhibition of Furin by Polyarginine-Containing Peptides Polyarginine-containing peptides, including those with acetylation, are potent inhibitors of furin, a mammalian endoprotease vital in metabolism and the activation of pathogens and viruses. These peptides, particularly non-amidated and acetylated polyarginines, show potential for therapeutic use due to their high stability, specificity, and low toxicity (Kacprzak et al., 2004).

N-Acetyl Group Conformation Analysis N-Acetyl-d-glucosamine, structurally similar to acetylcarnitine arginyl amide, demonstrates how acetyl group conformations can be analyzed using NMR spectroscopy. This approach is promising for detailed conformational analysis of similar biomolecules in larger complexes like glycoproteins and polysaccharides (Xue & Nestor, 2022).

Role in Neuroprotection and Glutamic Acid Excitotoxicity Modified poly-arginine-9 peptides, which include acetylation and amidation modifications, have shown significant neuroprotective efficacy in cortical neuronal cultures against glutamic acid excitotoxicity. These modifications, particularly C-terminal amidation, enhance the neuroprotective properties of the peptides (Edwards et al., 2017).

Potential for Enhancing Protein Stability N-Acetyl-L-arginine, a compound related to acetylcarnitine arginyl amide, has been identified as a more effective aggregation suppressor compared to arginine hydrochloride in biopharmaceutical applications. This suggests that acetylation of similar compounds could optimize storage stability of protein therapeutics (Kim, Hada, & Jeong, 2020).

Enhancement of Carnitine Transporter, OCTN2 Acetylcarnitine is known to have therapeutic effects on neurological disorders. A novel protein identified as an up-regulator of the carnitine transporter OCTN2 enhances OCTN2-mediated transport of acetylcarnitine, indicating its significance in the transport and therapeutic action of acetylcarnitine in the brain (Nagai et al., 2006).

N-Acetylcysteine Amide Derivative as an Antioxidant N-Acetylcysteine amide, a derivative of N-Acetylcysteine, has shown improved lipophilicity, membrane permeability, and antioxidant properties. Its therapeutic potentials in various disorders, including neurological diseases, highlight the importance of amide derivatives of similar compounds (Sunitha et al., 2013).

Propiedades

Número CAS |

149341-40-2 |

|---|---|

Nombre del producto |

Acetylcarnitine arginyl amide |

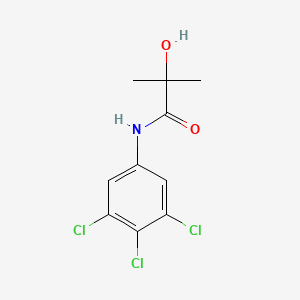

Fórmula molecular |

C15H30N5O5+ |

Peso molecular |

360.43 g/mol |

Nombre IUPAC |

[(2R)-2-acetyloxy-4-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-oxobutyl]-trimethylazanium |

InChI |

InChI=1S/C15H29N5O5/c1-10(21)25-11(9-20(2,3)4)8-13(22)19-12(14(23)24)6-5-7-18-15(16)17/h11-12H,5-9H2,1-4H3,(H5-,16,17,18,19,22,23,24)/p+1/t11-,12+/m1/s1 |

Clave InChI |

TYAKLKJKQKTTMI-NEPJUHHUSA-O |

SMILES isomérico |

CC(=O)O[C@H](CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C[N+](C)(C)C |

SMILES |

CC(=O)OC(CC(=O)NC(CCCN=C(N)N)C(=O)O)C[N+](C)(C)C |

SMILES canónico |

CC(=O)OC(CC(=O)NC(CCCN=C(N)N)C(=O)O)C[N+](C)(C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

acetyl-L-carnitine arginine amide acetylcarnitine arginyl amide ALCAA ST 857 ST-857 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide](/img/structure/B1664259.png)

![4-[Butyl([2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B1664267.png)

![13-(Dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664268.png)

![(1S,4aR,6aR,7R)-1-(chloromethyl)-1-hydroxy-7,8-dimethyl-2-oxo-4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B1664274.png)